molecular formula C18H19N3O5S B2551333 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1226450-95-8

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2551333
CAS No.: 1226450-95-8
M. Wt: 389.43
InChI Key: CQOHCNWTMPBZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a 1,2,4-oxadiazole ring and a methanesulfonamide moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3O5SC_{18}H_{19}N_{3}O_{5}S with a molecular weight of approximately 389.4 g/mol. The presence of functional groups such as the methoxyphenoxy and sulfonamide suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H19N3O5SC_{18}H_{19}N_{3}O_{5}S
Molecular Weight389.4 g/mol
CAS Number1226450-95-8

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes.
  • Receptor Binding : It may exhibit binding affinity to certain receptors, potentially modulating signaling pathways related to inflammation or cancer progression.

Biological Activity Studies

Research has been conducted to evaluate the biological activity of this compound through various methodologies:

In Vitro Studies

In vitro assays have demonstrated the potential anticancer properties of the compound by assessing its cytotoxic effects on cancer cell lines. For example:

  • Cell Viability Assays : Using MTT or XTT assays, researchers found that the compound significantly reduced cell viability in various cancer cell lines compared to control groups.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to untreated controls, indicating potential antitumor activity.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound showed significant inhibition against breast cancer cell lines (MCF7), with IC50 values indicating potent activity.
  • Anti-inflammatory Effects : Another study demonstrated that the compound could reduce pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-24-15-7-9-16(10-8-15)25-12-17-20-18(26-21-17)11-19-27(22,23)13-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOHCNWTMPBZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.